N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a benzothiazole derivative characterized by a benzothiazole core linked to a substituted phenyl ring. The compound features a 4-ethoxy-3-nitrobenzamide group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-2-29-19-11-10-14(13-18(19)25(27)28)21(26)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-20(17)30-22/h3-13H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSBVAHRBOZMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves a multi-step process:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzothiazole derivative with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and improved safety.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position undergoes selective reduction under various conditions to yield amine derivatives, critical for modifying biological activity.
Key Findings :
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Catalytic hydrogenation provides higher yields and cleaner products compared to acidic reductions .
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The amine product serves as an intermediate for further functionalization (e.g., acylation, sulfonation) .
Nucleophilic Substitution of the Ethoxy Group
The ethoxy group at the 4-position participates in nucleophilic displacement reactions, enabling structural diversification.
Key Findings :
-
Sodium hydride (NaH) in DMF efficiently promotes alkoxy substitution .
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Thiol substitutions require polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
Hydrolysis of the Amide Bond
The central amide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent components.
Key Findings :
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Acidic conditions favor cleavage of the amide bond without disrupting the benzothiazole ring .
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Basic hydrolysis generates aniline and benzoic acid derivatives, useful for further synthesis .
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The benzothiazole moiety undergoes electrophilic substitution at the 5- and 6-positions, enhancing electronic properties.
Key Findings :
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Nitration occurs regioselectively at the 5-position due to electron-withdrawing effects of the thiazole sulfur .
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Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxidation of the Benzothiazole Ring
The benzothiazole system undergoes oxidation to form sulfoxide or sulfone derivatives.
Key Findings :
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Oxidation modifies the electronic environment of the benzothiazole ring, affecting binding interactions in biological studies .
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable further derivatization of halogenated intermediates.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O, 80°C, 8 h | N-[3-(5-Aryl-1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide | 70–85% |
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Material Science Applications
2.1 Optical Materials
Due to its unique structural properties, this compound has been explored for use in optical applications. The compound's ability to form charge-transfer complexes makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies utilizing X-ray diffraction and photoluminescence spectroscopy have confirmed its potential as an efficient light-emitting material .
2.2 Sensor Development
The compound has also been investigated for its application in sensor technology. Its sensitivity to environmental changes allows it to be used in the development of chemical sensors for detecting toxic substances or pollutants. Research indicates that modifications to the compound can enhance its selectivity and response time in sensor applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The compound’s structural uniqueness lies in its nitro and ethoxy substituents. Below is a comparative analysis with similar benzothiazole derivatives:
Table 1: Substituent and Physicochemical Comparison
*Calculated based on formula. †Estimated from structural analogs.
Key Observations :
Structural and Geometric Comparisons
Crystallographic data from analogs reveal critical geometric trends:
- Bond Angles and Dihedral Angles : In (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (), the dihedral angle between the benzothiazole and phenyl rings is ~170°, favoring planarity for π-π interactions . The target compound’s ethoxy group may introduce slight torsional strain, reducing planarity compared to methoxy derivatives.
Pharmacological Implications
- Anticancer Potential: Benzothiazoles with nitro groups exhibit enhanced cytotoxicity by intercalating DNA or inhibiting kinases .
- Antiviral Activity : highlights benzothiazoles in SARS-CoV-2 screening, where the nitro group may stabilize interactions with viral proteases.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its structural characteristics, synthesis, and biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The compound features a benzothiazole moiety linked to a phenyl group and an ethoxy-nitrobenzamide structure. The presence of the benzothiazole ring is significant as it is associated with various biological activities.
Molecular Formula
- Molecular Weight : 341.36 g/mol
- Chemical Structure :
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole component through cyclization reactions.
- Formation of Nitrobenzamide : The nitro group is introduced via nitration processes on the aromatic ring.
- Coupling Reaction : Finally, the benzothiazole is coupled with the nitrobenzamide to form the final product.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar benzothiazole compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiazole derivatives are also explored for their anticancer potential. In vitro studies have shown that:
- Compounds related to this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways involving caspase activation.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been studied:
- Inhibitory assays have shown that certain benzothiazole derivatives can inhibit Kv1.3 potassium channels, which are implicated in autoimmune diseases .
- Another study highlighted the potential of these compounds as multitarget-directed ligands in Alzheimer's disease treatment due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Case Studies
- Antimicrobial Efficacy : A series of analogs were tested against Acinetobacter baumannii and Pseudomonas aeruginosa, revealing promising results with minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Cytotoxicity Testing : A detailed cytotoxicity assay on MCF-7 breast cancer cells showed that this compound induced cell death at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, and how can purity be optimized?
- Methodology : Utilize coupling agents like propylphosphonic anhydride (T3P) in dry DMF or THF for amide bond formation between the benzothiazole-containing aniline and nitro-substituted benzoyl chloride intermediates. Post-reaction, purify via silica gel chromatography (e.g., 2–10% methanol/dichloromethane gradient) and validate purity using HPLC (>95%) and HRMS for molecular weight confirmation .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-alkylated derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Use and NMR in DMSO-d to confirm aromatic proton environments (e.g., nitro and ethoxy substituents) and amide linkage integrity.
- IR : Identify characteristic stretches (e.g., C=O at ~1650–1700 cm, NO at ~1520 cm).
- HPLC/HRMS : Ensure batch-to-batch consistency and rule out regioisomeric impurities .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC/MBC values .
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., BRAF V600E) with ATP-concentration titrations to determine IC values .
Advanced Research Questions
Q. How does the nitro group’s electronic effects influence reactivity in downstream functionalization or metabolic stability?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict sites for nucleophilic attack or redox activity.
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify nitro-reduction products or glutathione adducts .
- Contradiction Analysis : If conflicting data arise (e.g., unexpected stability in microsomes), validate via isotopic labeling or probe assays for nitroreductase activity.
Q. What biophysical techniques elucidate the compound’s interaction with target proteins like BRAF kinase?
- Methodology :
- Analytical Ultracentrifugation (AUC) : Conduct sedimentation velocity experiments at 42,000 rpm in Tris buffer (pH 7.5) to study dimerization or aggregation tendencies. Analyze data with SEDFIT to derive c(s) distributions .
- Limited Proteolysis (LP) : Treat BRAF-inhibitor complexes with trypsin and analyze cleavage patterns via SDS-PAGE to map conformational changes induced by binding .
Q. How can contradictory results in biological assays (e.g., variable IC across studies) be resolved?
- Methodology :
- Assay Standardization : Control ATP concentrations, buffer ionic strength, and enzyme lot variability.
- Orthogonal Validation : Confirm inhibition using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., Western blotting for phosphorylated ERK) .
Q. What strategies optimize structure-activity relationships (SAR) for benzothiazole-amide derivatives?
- Methodology :
- Analog Synthesis : Replace the ethoxy group with methoxy, isopropoxy, or electron-withdrawing groups (e.g., CF) to assess effects on potency/logP.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA on a congeneric series to identify steric/electrostatic hotspots for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
